molecular formula C8H18N2O B8757006 2-amino-N,N-dipropyl-acetamide

2-amino-N,N-dipropyl-acetamide

Cat. No.: B8757006
M. Wt: 158.24 g/mol
InChI Key: XSCWTEXRVXWWNI-UHFFFAOYSA-N
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Description

2-Amino-N,N-dipropyl-acetamide (CAS: 80008-03-3) is a substituted acetamide derivative characterized by a central acetamide backbone (CH3CONH2) with two propyl groups attached to the nitrogen atom and an amino group (-NH2) at the alpha-carbon position. Its molecular formula is C8H17N2O, with a molecular weight of 157.23 g/mol. The presence of both amino and propyl groups may influence its solubility, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-N,N-dipropylacetamide

InChI

InChI=1S/C8H18N2O/c1-3-5-10(6-4-2)8(11)7-9/h3-7,9H2,1-2H3

InChI Key

XSCWTEXRVXWWNI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogs

The following table summarizes structural analogs of 2-amino-N,N-dipropyl-acetamide, highlighting key differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications References
This compound C8H17N2O 157.23 -NH2 (alpha-C), two -N-propyl groups Potential intermediate in synthesis
N-Acetyl-N-(2-methylpropyl)acetamide C8H15NO2 157.21 -N-acetyl, -N-(2-methylpropyl) Industrial applications (solvent, ligand)
2-(Diethylamino)-N,N-diphenylacetamide C16H18N2O 254.33 -N,N-diphenyl, -CH2N(CH2CH3)2 Pharmaceutical research (structural analog)
2-[(2-Methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide C15H18N4O3S 334.40 -N-(thiazolyl), -NH-(2-methylpropyl), -NO2 (aryl) High-yield synthesis (90% reported)
EF3 [2-(2-nitroimidazol-1[H]-yl)-N-(3,3,3-trifluoropropyl)acetamide] C9H12F3N3O2 257.21 -N-(trifluoropropyl), nitroimidazole ring Hypoxia detection in tumors (research tool)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS 303.16 -N-(thiazolyl), dichlorophenyl group Structural similarity to benzylpenicillin
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C14H19ClN2O 266.77 -Cl, -N-(dimethylphenyl), -N-(isopropyl) Herbicide (pesticidal applications)

Physicochemical Properties

  • Solubility: The presence of polar groups (e.g., -NH2, -NO2) enhances water solubility in compounds like EF3 , whereas lipophilic substituents (e.g., phenyl, propyl) increase lipid solubility, as seen in N,N-diphenyl derivatives .
  • Stability: Electron-withdrawing groups (e.g., nitro in EF3) may reduce hydrolytic stability compared to alkyl-substituted analogs like this compound .
  • Reactivity: The amino group in this compound can participate in condensation or alkylation reactions, making it a versatile intermediate.

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